Ethyl 4-hydroxy-3-iodobenzoate
Overview
Description
Ethyl 4-hydroxy-3-iodobenzoate is a useful research compound. Its molecular formula is C9H9IO3 and its molecular weight is 292.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.22e-04 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Oxadiazolines Compounds : Ethyl 3-iodobenzoate, a closely related compound, is used in the synthesis of oxadiazolines compounds, which are confirmed by IR spectroscopy. This process involves reactions with hydrazine hydrate and various aldehydes (H. Jun, 2011).
Catalyst-free P-C Coupling Reactions : Ethyl 4-hydroxy-3-iodobenzoate undergoes P–C coupling reactions with diarylphosphine oxides in water under microwave irradiation, without any catalyst. This method provides an efficient approach to synthesizing phosphinoylbenzoic acids (Erzsébet Jablonkai & G. Keglevich, 2015).
Anticancer Activity of Hydrazide-Hydrazones : Ethyl paraben, which is structurally related to this compound, has been modified to synthesize novel hydrazide-hydrazones. These compounds demonstrated anticancer activity in liver cancer cell lines (M. Han, P. Atalay, N. Imamoğlu, Ş. Küçükgüzel, 2020).
Difluoromethylation Process : A safe and practical difluoromethylation protocol of mthis compound has been developed, indicating potential applications in organic synthesis and pharmaceuticals (Jeffrey B. Sperry & Karen Sutherland, 2011).
Magnesiation of Functionalized Iodobenzenes : The magnesiation of ethyl 3- or 4-iodobenzoate using active magnesium demonstrates the utility of these compounds in the synthesis of various organic molecules (O. Sugimoto, K. Aoki, K. Tanji, 2004).
UV Filters and Photocatalytic Profile : Ethyl-4-aminobenzoate, a derivative, is used as a UV filter in skin-care products. Its environmental fate and transformation products have been studied, highlighting its significance in environmental chemistry (A. J. Li et al., 2017).
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling Ethyl 4-hydroxy-3-iodobenzoate. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Mode of Action
It’s hypothesized that the compound interacts with its targets through its iodine atom and the ethyl ester group . The iodine atom may be involved in halogen bonding, while the ethyl ester group may participate in esterification reactions . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 4-hydroxy-3-iodobenzoate are not well-studied. As a result, its impact on bioavailability is unclear. Generally, the iodine atom and the ethyl ester group in the compound could potentially affect its pharmacokinetic properties, including its absorption and distribution . Further pharmacokinetic studies are needed to understand these properties better.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These factors could include pH, temperature, and the presence of other compounds . .
Properties
IUPAC Name |
ethyl 4-hydroxy-3-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAXKZYYZXASLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459205 | |
Record name | Ethyl 4-hydroxy-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15126-07-5 | |
Record name | Benzoic acid, 4-hydroxy-3-iodo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15126-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-hydroxy-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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